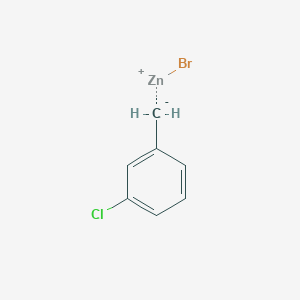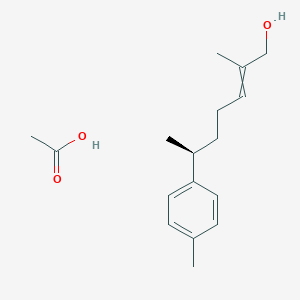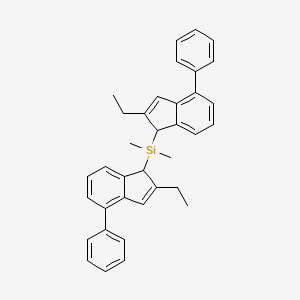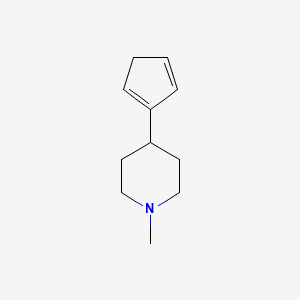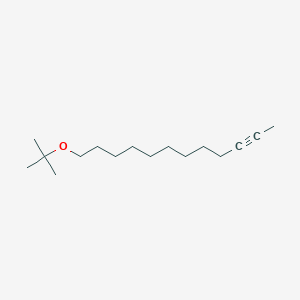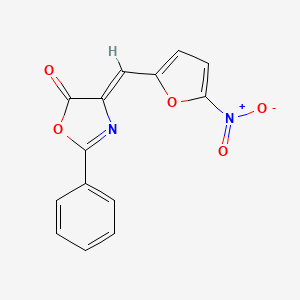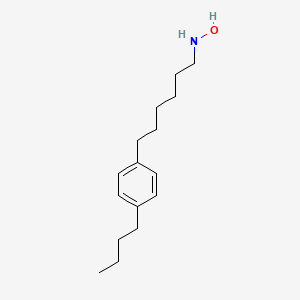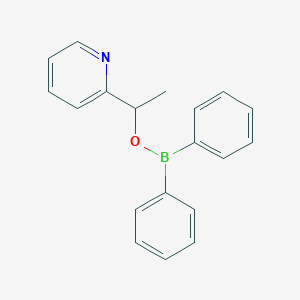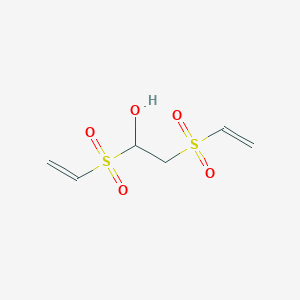
1,2-Di(ethenesulfonyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(ethenesulfonyl)ethan-1-ol is a chemical compound characterized by the presence of two ethenesulfonyl groups attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(ethenesulfonyl)ethan-1-ol typically involves the reaction of ethan-1-ol with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2-Di(ethenesulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethylsulfonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce ethylsulfonyl derivatives.
科学研究应用
1,2-Di(ethenesulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-Di(ethenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-(ethenesulfonyl)ethan-1-ol: A related compound with a single ethenesulfonyl group.
Ethane-1,2-diol (ethylene glycol): A diol with two hydroxyl groups but without the ethenesulfonyl groups.
Uniqueness
1,2-Di(ethenesulfonyl)ethan-1-ol is unique due to the presence of two ethenesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
172650-62-3 |
|---|---|
分子式 |
C6H10O5S2 |
分子量 |
226.3 g/mol |
IUPAC 名称 |
1,2-bis(ethenylsulfonyl)ethanol |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(8,9)5-6(7)13(10,11)4-2/h3-4,6-7H,1-2,5H2 |
InChI 键 |
CDNUFEUXNSUMFF-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)CC(O)S(=O)(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


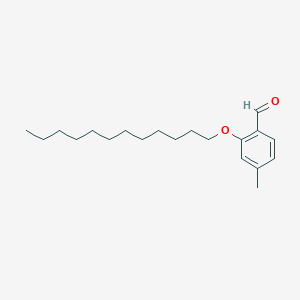
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
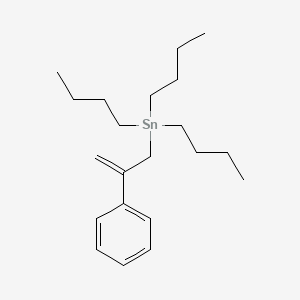
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
